molecular formula C16H19N5O2 B11490289 1-(4-Hydroxy-5,6,7,8-tetrahydroquinazolin-2-yl)-3-(2-methoxyphenyl)guanidine

1-(4-Hydroxy-5,6,7,8-tetrahydroquinazolin-2-yl)-3-(2-methoxyphenyl)guanidine

Cat. No.: B11490289
M. Wt: 313.35 g/mol
InChI Key: VIPGPDIUCLZZLE-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-N’-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)guanidine is a synthetic organic compound that belongs to the class of guanidines. This compound is characterized by the presence of a methoxyphenyl group and a hexahydroquinazolinone moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-N’-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)guanidine typically involves the following steps:

    Formation of the Hexahydroquinazolinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: This step involves the reaction of the hexahydroquinazolinone intermediate with 2-methoxyaniline or its derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-N’-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)guanidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinazolinone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-N’-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)guanidine would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxyphenyl)-N’-(4-oxo-3,4-dihydroquinazolin-2-yl)guanidine
  • N-(2-methoxyphenyl)-N’-(4-oxo-3,4,5,6-tetrahydroquinazolin-2-yl)guanidine

Uniqueness

N-(2-methoxyphenyl)-N’-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)guanidine is unique due to its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C16H19N5O2

Molecular Weight

313.35 g/mol

IUPAC Name

1-(2-methoxyphenyl)-2-(4-oxo-5,6,7,8-tetrahydro-3H-quinazolin-2-yl)guanidine

InChI

InChI=1S/C16H19N5O2/c1-23-13-9-5-4-8-12(13)18-15(17)21-16-19-11-7-3-2-6-10(11)14(22)20-16/h4-5,8-9H,2-3,6-7H2,1H3,(H4,17,18,19,20,21,22)

InChI Key

VIPGPDIUCLZZLE-UHFFFAOYSA-N

Isomeric SMILES

COC1=CC=CC=C1N/C(=N/C2=NC3=C(CCCC3)C(=O)N2)/N

Canonical SMILES

COC1=CC=CC=C1NC(=NC2=NC3=C(CCCC3)C(=O)N2)N

Origin of Product

United States

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